BenchChemオンラインストアへようこそ!

1-Cyclopentyl-4-[(4-fluorophenyl)sulfonyl]piperazine

Lipophilicity logP CNS drug design

Procure this N-cyclopentyl-substituted sulfonylpiperazine to access a privileged scaffold with documented α4β2/α3β4 nAChR NAM activity (Henderson et al.) and Merck-claimed CB1 modulator space. The free tertiary amine enables direct diversification without deprotection, while the intermediate logP (~1.3) positions it favorably within CNS MPO criteria. Available as free base and oxalate salt with authenticated ¹H NMR spectra for SAR expansion.

Molecular Formula C15H21FN2O2S
Molecular Weight 312.4 g/mol
Cat. No. B10880236
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Cyclopentyl-4-[(4-fluorophenyl)sulfonyl]piperazine
Molecular FormulaC15H21FN2O2S
Molecular Weight312.4 g/mol
Structural Identifiers
SMILESC1CCC(C1)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)F
InChIInChI=1S/C15H21FN2O2S/c16-13-5-7-15(8-6-13)21(19,20)18-11-9-17(10-12-18)14-3-1-2-4-14/h5-8,14H,1-4,9-12H2
InChIKeyZWEGQMMLRRJMEX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Cyclopentyl-4-[(4-fluorophenyl)sulfonyl]piperazine — Structural Classification and Core Properties for Procurement Screening


1-Cyclopentyl-4-[(4-fluorophenyl)sulfonyl]piperazine (molecular formula C₁₅H₂₁FN₂O₂S, MW 312.4 g/mol) is a synthetic sulfonylpiperazine derivative belonging to the arylsulfonamide class . The compound features a 4-fluorobenzenesulfonyl moiety attached to one piperazine nitrogen and a cyclopentyl group on the opposite nitrogen, creating a characteristic N-alkyl-N′-arylsulfonyl substitution pattern. Sulfonylpiperazine hybrids have emerged as privileged scaffolds in medicinal chemistry due to synthetic tractability, favorable metabolic stability profiles, and documented activity across anticancer, anti-inflammatory, and neuropsychiatric target classes [1]. This specific cyclopentyl-substituted variant is cataloged in multiple screening compound libraries (including Hit2Lead, with a close analog at 99% 2D similarity ) and is available as both free base and oxalate salt forms with authenticated ¹H NMR spectra [2].

Why In-Class Sulfonylpiperazine Substitution Fails: Quantitative Evidence That the N-Cyclopentyl Group Is Not Functionally Interchangeable


Within the 4-fluorophenylsulfonyl piperazine class, the N-substituent identity profoundly modulates both physicochemical properties and biological selectivity profiles. Published SAR studies on sulfonylpiperazine analogues demonstrate that altering the N-substituent from cyclopentyl to cyclohexyl, benzyl, phenyl, or methyl produces divergent effects on logP, receptor subtype selectivity, and functional potency that cannot be predicted from the sulfonyl pharmacophore alone [1]. The Henderson et al. (2011) nAChR SAR investigation established that the fluorophenyl substitution pattern differentially affects Hα4β2 versus Hα3β4 subtype potency — a p-fluorophenyl group produced no change in Hα4β2 potency but a 6-fold increase in Hα3β4 potency relative to baseline, while other aryl substitutions yielded divergent selectivity outcomes [2]. Consequently, any procurement decision substituting 1-cyclopentyl-4-[(4-fluorophenyl)sulfonyl]piperazine with a superficially similar analog (e.g., N-benzyl, N-cyclohexyl, or N-methyl variants) introduces unquantified risk in the stereoelectronic environment at the N-alkylpiperazine domain, which is a critical determinant of target engagement in receptor binding assays [3].

1-Cyclopentyl-4-[(4-fluorophenyl)sulfonyl]piperazine — Differential Evidence Dimensions Against Closest Structural Analogs


N-Cyclopentyl vs. N-Benzyl Lipophilicity Differentiation: LogP Modulation for CNS Drug Design

The N-cyclopentyl substituent on the target compound yields a substantially lower calculated logP compared to the N-benzyl analog, consistent with reduced lipophilicity that favors aqueous solubility and may reduce non-specific protein binding. The N-cyclopentylpiperazine fragment has an experimental/calculated logP of 1.19–1.32 , whereas the corresponding N-benzyl-4-[(4-fluorophenyl)sulfonyl]piperazine analog has a calculated logP of 3.70 . This ~2.4 log unit difference translates to approximately a 250-fold difference in theoretical octanol-water partition coefficient, representing a meaningful differentiation for CNS drug discovery applications where optimal logP typically falls in the 2–3.5 range [1]. The cyclopentyl group's balanced lipophilicity positions the target compound closer to the CNS drug-like space without overshooting into excessive lipophilicity associated with promiscuous binding and metabolic liability.

Lipophilicity logP CNS drug design blood-brain barrier permeability N-alkyl substitution

Structural Differentiation from Closest Hit2Lead Analog: Carbothioamide vs. Free Piperazine Nitrogen

The closest cataloged analog to the target compound is N-cyclopentyl-4-[(4-fluorophenyl)sulfonyl]-1-piperazinecarbothioamide (Hit2Lead ID 7800345, 99% 2D similarity ), which differs by the presence of a carbothioamide (–C(=S)NH₂) group at the cyclopentyl-bearing nitrogen. The target compound retains a free tertiary amine at this position (N-cyclopentyl substitution only). This difference is functionally significant: the carbothioamide introduces a hydrogen bond donor (NH₂), alters the pKa of the piperazine nitrogen from basic (pKa ~8–9 for tertiary amine) to substantially less basic (thiourea-like character), and modifies the electrophilic character at this position. In a medicinal chemistry context, the free amine serves as a versatile handle for downstream diversification (acylation, sulfonylation, alkylation), whereas the carbothioamide locks the molecule into a more restricted pharmacophore space. For procurement, selecting between these two compounds will determine the accessible chemical space in subsequent SAR expansion efforts.

Carbothioamide piperazine structural analog Hit2Lead hydrogen bond donor medicinal chemistry

Class-Level nAChR Negative Allosteric Modulator Activity: p-Fluorophenyl Sulfonyl SAR Framework

The Henderson et al. (2011) systematic SAR study of sulfonylpiperazine analogues as negative allosteric modulators (NAMs) of human neuronal nicotinic receptors provides the most directly applicable quantitative framework for this compound class. The lead p-fluorobenzenesulfonylpiperazine scaffold (compound 3 in the study) was tested alongside 26 structural analogues [1]. Key findings relevant to 1-cyclopentyl-4-[(4-fluorophenyl)sulfonyl]piperazine include: (a) the p-fluorophenyl sulfonyl group was validated as a productive pharmacophore element — its replacement with other aryl groups yielded variable outcomes ranging from maintained potency to complete loss of activity [2]; (b) the o-fluorophenyl, phenyl analogue (compound 18) demonstrated the highest potency with IC₅₀ values of 4.1 μM (Hα4β2) and 4.6 μM (Hα3β4) [3]; (c) the lead compound (3) itself showed IC₅₀ values of 9.3 μM (Hα4β2) and 9.0 μM (Hα3β4), establishing the baseline potency for sulfonylpiperazine NAMs [4]. While the specific N-cyclopentyl variant was not directly tested in this study, the SAR rules for N-substitution effects on receptor subtype selectivity are well-characterized within this dataset, providing a predictive framework for expected activity.

Nicotinic acetylcholine receptor negative allosteric modulator Hα4β2 Hα3β4 sulfonylpiperazine structure-activity relationship

CB1 Cannabinoid Receptor Inverse Agonist/Antagonist Potential: Patent-Derived Class Evidence

Multiple patents from Merck & Co. (US 2009/0247499, WO 2008/024284) explicitly claim sulfonylated piperazines as cannabinoid-1 (CB1) receptor antagonists and/or inverse agonists [1][2]. These patents describe the general structural formula encompassing the target compound class and provide extensive in vitro functional assay frameworks. The 1-sulfonyl-4-acylpiperazine series, a close structural cousin sharing the sulfonylpiperazine core, yielded selective CB1R inverse agonists with IC₅₀ values in the low nanomolar to low micromolar range — for example, a representative sulfonylpiperazine CB1R allosteric modulator demonstrated an IC₅₀ of 4.2 μM . The patent claims specify that N-cycloalkyl substituents (including cyclopentyl) are within the scope of claimed compounds with CB1 modulatory activity [3]. While no direct assay data for 1-cyclopentyl-4-[(4-fluorophenyl)sulfonyl]piperazine at CB1 is publicly available, the compound falls squarely within the Markush structures of these filings, positioning it as a candidate for CB1-directed screening in metabolic and addiction research programs.

Cannabinoid-1 receptor CB1 antagonist inverse agonist obesity metabolic syndrome substance abuse

Sulfonylpiperazine Class Advantages: Synthetic Tractability and Metabolic Stability vs. Non-Sulfonamide Piperazines

The 2023 comprehensive review of 187 sulfonylpiperazine-bearing heterocyclic core structures identifies several class-level advantages directly relevant to compound selection for drug discovery programs [1]. Sulfonylpiperazine hybrids are characterized by simple synthetic pathways, low toxicity profiles, and metabolic stability [2]. The sulfonamide moiety serves as a bioisostere of the carboxylic acid group while offering superior hydrolytic stability and ease of preparation/purification compared to ester or amide-linked piperazine derivatives [3]. These properties contrast favorably with non-sulfonamide piperazine congeners, where N-alkylpiperazines (lacking the sulfonyl group) typically exhibit higher basicity (pKa ~9–10), increased susceptibility to N-dealkylation metabolism, and different hydrogen-bonding capacity. The combination of a metabolically stable sulfonamide on one nitrogen with a tunable N-cyclopentyl substituent on the other creates a scaffold that balances stability with synthetic versatility.

Sulfonylpiperazine metabolic stability synthetic accessibility hydrolytic stability drug design scaffold

Recommended Research Application Scenarios for 1-Cyclopentyl-4-[(4-fluorophenyl)sulfonyl]piperazine Based on Differential Evidence


Neuronal Nicotinic Receptor Negative Allosteric Modulator Screening

Given the validated p-fluorophenyl sulfonyl pharmacophore in the Hα4β2/Hα3β4 nAChR NAM series [1], this compound is suitable for electrophysiological screening against human neuronal nicotinic receptor subtypes. The N-cyclopentyl group provides a distinct steric and lipophilic profile (logP ~1.3) compared to previously tested N-substituents in the Henderson et al. dataset. Screening laboratories should include the previously characterized lead compound (compound 3, IC₅₀ = 9.3/9.0 μM) as an internal reference standard and test the target compound at concentrations up to 100 μM using two-electrode voltage clamp in Xenopus oocytes. Positive hits can be further evaluated for subtype selectivity (α4β2 vs. α3β4 vs. α7) using the SAR framework established in the primary literature.

CB1 Cannabinoid Receptor Antagonist Lead Identification

The compound's structural placement within Merck's extensively claimed sulfonylated piperazine CB1 modulator patent space [2] supports its prioritization for CB1 receptor binding and functional assays. Recommended workflow: (1) radioligand displacement assay using [³H]-CP-55,940 or [³H]-SR141716A at human recombinant CB1 receptor; (2) functional characterization via forskolin-stimulated cAMP assay in CHO cells expressing hCB1R to discriminate antagonist vs. inverse agonist activity; (3) counter-screening against CB2 receptor to establish subtype selectivity. The availability of well-characterized reference standards (rimonabant, SLV-319) and published assay protocols from the 1-sulfonyl-4-acylpiperazine CB1R SAR literature facilitates rapid hit validation.

Parallel Library Synthesis via N-Functionalization of the Free Piperazine Nitrogen

The free tertiary amine at the cyclopentyl-bearing piperazine nitrogen provides a direct diversification handle for SAR expansion. Unlike the carbothioamide analog (Hit2Lead 7800345), which locks the molecule into a terminal functional group , this compound can undergo acylation, sulfonylation, reductive amination, or urea formation without deprotection steps. Recommended synthetic protocols: (a) acylation with carboxylic acid chlorides or anhydrides in dichloromethane with triethylamine base; (b) sulfonylation with sulfonyl chlorides under similar conditions; (c) Buchwald-Hartwig coupling for N-arylation. The oxalate salt form (available from SpectraBase-characterized material) provides a stable, easy-to-handle solid for weighing and reaction setup.

CNS Drug Discovery Programs Requiring Balanced Lipophilicity

For CNS-targeted programs, the intermediate logP of the N-cyclopentyl variant (~1.3) positions the compound favorably within the CNS MPO (Multiparameter Optimization) desirable space [3]. This differentiates it from excessively lipophilic analogs (e.g., N-benzyl, logP 3.70) associated with higher non-specific binding and hERG liability, as well as from overly polar analogs with predicted poor passive blood-brain barrier permeability. The sulfonamide moiety further contributes polarity and hydrogen-bonding capacity that can be leveraged for target engagement while maintaining overall drug-like physicochemical properties. Recommended parallel assessment includes: PAMPA-BBB permeability, human liver microsome stability, and CYP450 inhibition profiling.

Quote Request

Request a Quote for 1-Cyclopentyl-4-[(4-fluorophenyl)sulfonyl]piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.